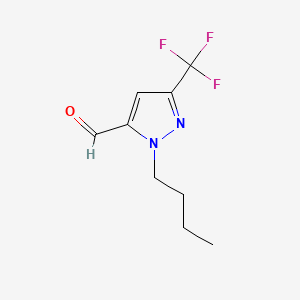

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a butyl group, a trifluoromethyl group, and an aldehyde functional group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Addition of the butyl group: This can be done through alkylation reactions using butyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific reaction conditions.

Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Vergleich Mit ähnlichen Verbindungen

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives such as:

1-Butyl-3-methyl-1H-pyrazole-5-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: The position of the aldehyde group is different, which can affect its reactivity and interaction with other molecules.

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical behavior and applications.

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Biologische Aktivität

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family, characterized by a butyl group, a trifluoromethyl group, and an aldehyde functional group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and related fields.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.

- Introduction of the Trifluoromethyl Group : Utilizes trifluoromethylating agents such as trifluoromethyl iodide.

- Addition of the Butyl Group : Conducted via alkylation reactions using butyl halides.

These steps can be optimized to enhance yield and purity, often employing catalysts to improve reaction rates .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus blocking substrate access. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Antimicrobial Activity

Recent studies have reported that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of substituted pyrazoles demonstrated good antibacterial activity against various pathogenic bacteria. The mechanism often involves disruption of bacterial enzyme function or structural integrity .

Anticancer Properties

This compound has been explored for its potential as an anticancer agent. It acts as an activator of pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism. By modulating the Warburg effect, this compound may inhibit tumor cell proliferation .

Table 1: Summary of Biological Activities

Study on Antimicrobial Activity

A study conducted by Bonacorso et al. synthesized various pyrazole derivatives and evaluated their antimicrobial properties using the microplate Alamar Blue assay. Among these compounds, those with trifluoromethyl substitutions showed enhanced activity against specific bacterial strains compared to standard antibiotics .

Study on Anticancer Activity

Research published in Cancer Letters highlighted the optimization of small molecule pyrazole derivatives that activate PKM2. These compounds exhibited promising antiproliferative effects in several cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Eigenschaften

IUPAC Name |

2-butyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O/c1-2-3-4-14-7(6-15)5-8(13-14)9(10,11)12/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMCLFJSIVQJCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=N1)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.